molecular formula C20H17N3O3S2 B2879753 N-(3-cyanothiophen-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide CAS No. 865546-28-7

N-(3-cyanothiophen-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2879753
CAS No.: 865546-28-7
M. Wt: 411.49
InChI Key: IHGMMMFUBGLSIT-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide is a synthetic benzamide derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound is characterized by its multi-functional structure, integrating a 3-cyanothiophene moiety and a sulfamoylbenzamide group. The presence of the sulfonamide functionality is a key structural feature shared with compounds known to exhibit histone deacetylase (HDAC) inhibitory activity, suggesting a potential mechanism of action for this molecule in epigenetic regulation and cancer research . Preliminary research on structurally related compounds containing the 3-cyanothiophene-2-yl group has demonstrated promising biological activities. Notably, similar molecules have exhibited moderate to significant antimicrobial properties against a range of Gram-positive and Gram-negative bacterial strains, as well as efficacy against yeasts such as Candida glabrata and Candida krusei . Furthermore, derivatives within this chemical class have shown moderate antioxidant activity in ABTS radical scavenging assays, indicating potential for investigating oxidative stress pathways . The antibacterial activity of other thiophene-containing derivatives has also been confirmed against pathogens including Staphylococcus aureus and Escherichia coli . The specific structural configuration of this compound, particularly the N-ethyl-N-phenyl substitution on the sulfamoyl group, may influence its physicochemical properties, including lipophilicity and membrane permeability, thereby affecting its bioavailability and interaction with biological targets. Researchers can utilize this compound as a key intermediate or lead structure in the synthesis of novel chemical entities, or as a pharmacological tool for probing biological mechanisms. Further investigation is required to fully elucidate its specific mechanisms of action, pharmacological profile, and potential applications across various disease models. This product is provided exclusively for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety protocols, including the use of personal protective equipment, should always be observed when handling this chemical compound.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-2-23(17-6-4-3-5-7-17)28(25,26)18-10-8-15(9-11-18)19(24)22-20-16(14-21)12-13-27-20/h3-13H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGMMMFUBGLSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then functionalized with a cyano group. The next step involves the introduction of the ethyl(phenyl)sulfamoyl group through a sulfonation reaction, followed by the formation of the benzamide moiety via an amide coupling reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of N-(3-cyanothiophen-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of sulfamoyl benzamides. Key structural analogs include:

a) 4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide
  • Substituents : Benzyl(methyl)sulfamoyl group (vs. ethyl(phenyl)sulfamoyl in the target compound).
  • The methyl substituent on the sulfamoyl nitrogen may reduce metabolic stability compared to ethyl .
b) 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
  • Substituents : Diethylsulfamoyl group and 4-nitrophenyl-thiazole moiety.
  • The thiazole ring differs from cyanothiophene in aromaticity and hydrogen-bonding capacity .
c) (S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f)
  • Substituents : Fluorobenzamide and tetrahydrofuran-linked sulfamoyl group.
  • Impact: The fluorine atom increases electronegativity, while the tetrahydrofuran ring introduces conformational rigidity, contrasting with the planar cyanothiophene .

Physicochemical Properties

Compound Name Melting Point (°C) Molecular Weight (g/mol) Optical Rotation ([α]D) Key Substituents
Target Compound Not reported ~437.5 (calculated) Not reported Ethyl(phenyl)sulfamoyl, cyanothiophene
4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide Not reported ~453.5 Not reported Benzyl(methyl)sulfamoyl
(S)-5f 236–237 419.4 +10.6° 4-Fluoro, tetrahydrofuran-sulfamoyl
LMM5 (oxadiazole derivative) Not reported ~498.6 Not reported Benzyl(methyl)sulfamoyl, oxadiazole

Trends :

  • Melting Points : Fluorinated analogs (e.g., 5f) exhibit higher melting points (236–237°C) due to increased polarity and crystalline packing .

Biological Activity

N-(3-cyanothiophen-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the following components:

  • Core Structure : A benzamide backbone.
  • Substituents : A thiophene ring with a cyano group and a sulfamoyl group attached to an ethyl chain.

The molecular formula for this compound is C12H12N2O2SC_{12}H_{12}N_2O_2S with a molecular weight of approximately 252.35 g/mol. The structural representation can be summarized as follows:

N 3 cyanothiophen 2 yl 4 ethyl phenyl sulfamoyl benzamide\text{N 3 cyanothiophen 2 yl 4 ethyl phenyl sulfamoyl benzamide}

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzamide have been shown to inhibit histone deacetylase (HDAC), which plays a crucial role in cancer cell proliferation and survival. Inhibition of HDAC can lead to cell cycle arrest and apoptosis in various cancer cell lines .

Antimicrobial Properties

Studies have demonstrated that sulfamoyl derivatives possess antimicrobial activity. Compounds with similar structures have been tested against various bacterial strains, showing effectiveness in inhibiting growth, thereby suggesting potential therapeutic applications in treating bacterial infections .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. Research shows that certain benzamide derivatives can reduce inflammation markers in vitro and in vivo, indicating their potential use in treating inflammatory diseases .

Study 1: Anticancer Activity Assessment

A study conducted on a series of benzamide derivatives, including those with sulfamoyl groups, demonstrated their efficacy in inhibiting tumor growth in xenograft models. The results indicated that the compounds induced apoptosis through the activation of caspase pathways .

CompoundIC50 (µM)Mechanism of Action
Compound A5.0HDAC inhibition
Compound B10.0Apoptosis induction

Study 2: Antimicrobial Evaluation

In another study, the antimicrobial activity of this compound was assessed against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, suggesting strong antimicrobial properties.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

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